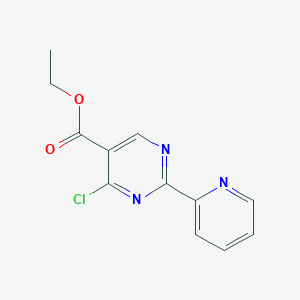

Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate

Descripción general

Descripción

Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C12H10ClN3O2. It is a pyrimidine derivative that contains both pyridine and pyrimidine rings, making it a valuable compound in various chemical and pharmaceutical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate typically involves the reaction of 2-chloropyridine with ethyl cyanoacetate in the presence of a base, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired product but often involve moderate temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include substituted pyrimidines, pyridines, and various heterocyclic compounds with potential biological activities .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate is being investigated for its pharmacological properties. Its structure allows it to interact with biological targets, including various enzymes and receptors, making it a candidate for drug development. The compound's ability to inhibit specific pathways associated with diseases such as cancer is of particular interest.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound exhibit inhibition of kinases and other enzymes relevant to disease mechanisms. For instance, modifications in the pyrimidine structure have shown to enhance binding affinity towards specific kinases, suggesting that this compound could be optimized for similar applications .

Biological Studies

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Similar pyrimidine derivatives have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess significant antimicrobial activity. The proposed mechanism involves interference with bacterial enzyme systems, leading to cell death or growth inhibition .

Neuroprotective Effects

Studies have shown that related compounds exhibit neuroprotective properties by inhibiting inflammatory pathways and reducing apoptosis in neuronal cells. This compound's potential in neuroprotection is being explored through its effects on nitric oxide production and tumor necrosis factor-alpha levels in stimulated human microglia cells .

Materials Science

Development of Functional Materials

The unique structural features of this compound make it an attractive candidate for the development of new materials with specific properties such as conductivity or fluorescence. Research into its application in creating advanced materials could lead to innovations in electronic devices or sensors .

Case Studies and Research Findings

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, a comparative analysis with related compounds is useful:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 0.94 | Contains a methylthio group instead of pyridine |

| Ethyl 4-chloropyrimidine-5-carboxylate | 0.80 | Lacks the pyridine moiety |

| Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | 0.74 | Contains an amino group |

This table illustrates how the structural composition influences the biological activity and potential applications of this compound compared to its analogs.

Mecanismo De Acción

The mechanism of action of ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate

- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate

Uniqueness

Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyridine and pyrimidine rings makes it a versatile compound for various applications in research and industry .

Actividad Biológica

Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in drug discovery and development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H10ClN3O2

- Molecular Weight : 263.68 g/mol

- CAS Number : 1044770-41-3

This compound has been studied for its interaction with various biological targets. Its mechanism primarily involves inhibition of specific enzymes and pathways that are crucial in disease processes, including cancer and infectious diseases.

-

Anticancer Activity :

- The compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells, with IC50 values ranging from 0.87 to 12.91 µM .

- A comparative analysis with standard chemotherapeutics like 5-Fluorouracil revealed that this compound has a better selectivity index, indicating a potentially safer therapeutic profile .

- Antiviral Properties :

- Mechanisms of Action :

Toxicity and Safety Profile

Safety assessments conducted on animal models indicate that this compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg) and demonstrates a favorable pharmacokinetic profile with moderate oral bioavailability (31.8%) and clearance rates .

Case Studies

- In Vivo Efficacy Against Cancer :

- Antiviral Studies :

Data Summary Table

| Biological Activity | IC50 Values (µM) | Remarks |

|---|---|---|

| MCF-7 Cancer Cells | 0.87 - 12.91 | Superior to standard chemotherapy (5-FU) |

| MDA-MB-231 Cancer Cells | 1.75 - 9.46 | Better selectivity index than controls |

| Influenza Virus | N/A | Significant reduction in viral load |

| Acute Toxicity (Mice) | >2000 mg/kg | No observed toxicity |

Propiedades

IUPAC Name |

ethyl 4-chloro-2-pyridin-2-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)8-7-15-11(16-10(8)13)9-5-3-4-6-14-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNYPYWIKDZADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647980 | |

| Record name | Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044770-41-3 | |

| Record name | Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.